molecular formula C5H10ClNO4S B2773187 1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride CAS No. 2243510-03-2

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride

Cat. No.: B2773187
CAS No.: 2243510-03-2
M. Wt: 215.65
InChI Key: MCVLVTOSWJXNBB-UHFFFAOYSA-N
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Description

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of thiazinane, a heterocyclic compound containing sulfur and nitrogen atoms

Future Directions

The future directions for the study of 1,3-Thiazinane-4-carboxylic acid 1,1-dioxide hydrochloride could involve its potential role in living systems . A GC–MS assay has been developed to identify and quantify this compound in human urine, and this assay could provide a new analytical tool for routine clinical analysis in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment . The reaction involves the formation of a substituted thiazinane carboxylic acid. The chemical derivatization of this compound can be achieved using isobutyl chloroformate in the presence of pyridine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride is unique due to its specific combination of sulfur, nitrogen, and carboxylic acid groups

Properties

IUPAC Name

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S.ClH/c7-5(8)4-1-2-11(9,10)3-6-4;/h4,6H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLVTOSWJXNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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